molecular formula C9H18O5S B028299 Isopropyl-beta-D-thiogalactopyranoside CAS No. 105431-82-1

Isopropyl-beta-D-thiogalactopyranoside

Cat. No.: B028299
CAS No.: 105431-82-1
M. Wt: 238.3 g/mol
InChI Key: BPHPUYQFMNQIOC-NXRLNHOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-beta-D-thiogalactopyranoside (IPTG) is a synthetic molecule widely used in molecular biology to induce recombinant protein expression in Escherichia coli systems. Structurally, IPTG is a thiogalactoside analog of lactose, featuring a sulfur atom replacing the oxygen in the galactose moiety and an isopropyl group at the β-1,6 position . Unlike lactose, IPTG is non-metabolizable, making it a "gratuitous inducer" that binds to the lac repressor protein with high affinity, derepressing the lac operon without being hydrolyzed by β-galactosidase . This property ensures sustained induction, which is critical for high-yield protein production .

IPTG is routinely employed in protocols involving T7 or lac-based expression vectors, with typical induction concentrations ranging from 0.1 to 1 mM . Its solubility in aqueous solutions (~238 mg/mL) and commercial availability in ready-to-use formulations (e.g., ReadyMade IPTG solution) further enhance its utility in laboratory settings .

Scientific Research Applications

Gene Expression Induction

One of the primary applications of IPTG is in the induction of protein expression in recombinant DNA technology. It is commonly used in cloning procedures where researchers need to confirm successful gene insertion. IPTG is often combined with X-Gal in blue-white screening techniques to differentiate between recombinant and non-recombinant colonies based on color changes .

ApplicationDescription
Gene CloningInduces expression of cloned genes in E. coli
Blue-White ScreeningDifferentiates recombinant colonies using X-Gal

Protein Purification

Studies have demonstrated that IPTG can affect the quality of protein purification processes. For instance, when compared to other inducers like 1-β-D-galactopyranosyl-2-methylpropane, IPTG was shown to reduce bacterial growth more significantly, which can lead to higher yields of purified proteins . This characteristic makes IPTG a valuable tool in biochemistry and biotechnology.

Modulation of Gene Expression Systems

Recent research has explored modified versions of IPTG that enhance solubility and responsiveness in various bacterial systems. For example, photocaged forms of IPTG have been developed to improve light-responsive gene expression systems. These derivatives showed varying levels of induction efficiency compared to conventional IPTG .

DerivativeInduction Efficiency
BC-cIPTG~70%
NP-cIPTG~50%
Conventional IPTG100%

Case Study 1: IPTG in Protein Expression

In a study focusing on the expression of recombinant proteins in E. coli, researchers evaluated the effects of different IPTG concentrations on enzyme activity. The results indicated that optimal concentrations (typically around 1 mM) led to significant increases in protein yield while minimizing proteolysis during expression .

Case Study 2: Comparative Analysis with Other Inducers

A comparative study investigated the efficacy of IPTG versus newer C-glycoside analogues for inducing protein expression. The findings revealed that while IPTG was effective, the new analogues offered advantages such as reduced proteolysis and potentially higher-quality protein products . This highlights the ongoing research into enhancing protein expression systems.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which IPTG induces lac operon-driven gene expression?

IPTG acts as a gratuitous inducer of the lac operon by binding to the LacI repressor protein, which prevents the repressor from attaching to the operator region of the DNA. This allows RNA polymerase to initiate transcription of downstream genes (e.g., T7 RNA polymerase or β-galactosidase). For experimental validation, include controls such as uninduced cultures and monitor transcription via reporter genes (e.g., GFP or blue-white screening) .

Q. How do researchers determine the optimal IPTG concentration for induction in bacterial cultures?

Optimal IPTG concentrations vary by strain and plasmid system. For E. coli BL21(DE3), a typical range is 0.1–1 mM. Use dose-response experiments:

  • Liquid cultures : Test 0.1–1 mM IPTG and measure protein yield via SDS-PAGE or enzymatic assays.
  • Agar plates : 0.1–0.5 mM IPTG is standard for blue-white screening .
    Low concentrations (e.g., 0.01 mM) may reduce metabolic burden in sensitive strains.

Q. What are the critical storage and handling protocols for IPTG to ensure stability?

  • Storage : Dissolve in sterile water or buffer (50 mg/mL stock), filter-sterilize (0.2 μm), aliquot, and store at -20°C to prevent freeze-thaw degradation .
  • Solubility : IPTG is soluble in water (>50 mg/mL) and methanol. Avoid repeated warming to >37°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent protein expression in IPTG-induced systems?

Common issues and solutions:

  • Low yield : Optimize induction temperature (e.g., 16–30°C) and duration (4–24 hrs). Lower temperatures enhance solubility for toxic proteins .
  • Leaky expression : Use lacIq-bearing strains (e.g., BL21(DE3)pLysS) to tighten repression.
  • Validation : Analyze aliquots from induction timepoints via SDS-PAGE/Western blot .

Q. What methodologies enable temporal control of IPTG-mediated induction in dynamic gene expression studies?

Photocaged IPTG derivatives (e.g., nitrobenzyl-protected IPTG) allow UV-A light-triggered induction. This provides spatiotemporal resolution, reducing phenotypic heterogeneity in cultures. Applications include optogenetic regulation in Corynebacterium glutamicum for toxic metabolite production (e.g., valencene) .

Q. How does IPTG compare to natural inducers (e.g., lactose) in autoinduction systems?

IPTG is non-metabolizable, ensuring sustained induction without carbon source interference. In contrast, lactose requires hydrolysis by β-galactosidase, which may cause delayed or variable induction. For reproducible results, IPTG is preferred in high-throughput or quantitative studies .

Q. What quantitative approaches are used to correlate IPTG concentration with transcriptional output?

  • qRT-PCR : Measure mRNA levels of target genes (e.g., lacZ) across IPTG concentrations.
  • Flow cytometry : Use fluorescent reporters (e.g., GFP) to quantify induction homogeneity at single-cell resolution .

Q. How can researchers mitigate IPTG-induced toxicity in long-term cultures?

  • Induction timing : Delay induction until late-log phase (OD600 ~0.6–0.8) to maximize biomass before stress .
  • Dual promoters : Combine IPTG-inducible systems with temperature-sensitive regulators for staggered control .

Comparison with Similar Compounds

Structural and Functional Analogues

Lactose

  • Structure : Lactose (C₁₂H₂₂O₁₁) is a disaccharide composed of galactose and glucose linked by a β-1,4-glycosidic bond.
  • Mechanism : Lactose is metabolized by E. coli to allolactose, which binds the lac repressor to induce operon expression.
  • Applications : Primarily used in food industries and early-stage lac operon studies.
  • Limitations : Requires β-galactosidase for activation, leading to variable induction efficiency due to metabolic dependency .

Methyl-β-D-thiogalactopyranoside (TMG)

  • Structure : Similar to IPTG but with a methyl group instead of isopropyl.
  • Mechanism : Binds the lac repressor but is hydrolyzed slowly by β-galactosidase.
  • Applications : Less commonly used due to lower stability compared to IPTG.

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Structure : Chromogenic substrate with a nitrophenyl group.
  • Mechanism: Hydrolyzed by β-galactosidase to release yellow o-nitrophenol.

Beta-D-thiogalactopyranoside Pentaacetate

  • Structure : Acetylated derivative (C₁₆H₂₂O₁₀S) with altered solubility.
  • Applications : Primarily a precursor for synthesizing other thiogalactosides .

Comparative Analysis

Table 1: Key Properties of IPTG and Analogues

Compound Molecular Weight Inducer Type Stability Applications Efficacy in Induction
IPTG 238.30 Gratuitous High Recombinant protein production High
Lactose 342.30 Metabolizable Low Basic induction, food industry Moderate
TMG 238.30 Partially hydrolysable Moderate Niche research Low
ONPG 301.25 Non-inducer High β-galactosidase assays N/A

Table 2: Research Findings Highlighting IPTG’s Advantages

Study Context Key Finding Reference
Recombinant protein production IPTG (0.4 mM) maximized L7/L12-TOmp31 protein yield in E. coli BL21(DE3)
Biosensor optimization IPTG enhanced GlcNAc6P-responsive biosensor dynamic range in engineered E. coli
Diagnostic applications IPTG identified as a biomarker for post-herpetic neuralgia (AUC = 0.85)

Mechanistic and Practical Considerations

  • Binding Affinity : IPTG’s isopropyl group enhances hydrophobic interactions with the lac repressor, resulting in stronger binding compared to lactose or TMG .
  • Toxicity : High IPTG concentrations (>1 mM) may inhibit bacterial growth, necessitating optimization .
  • Cost and Accessibility : IPTG is commercially available in purified forms (e.g., ≥99% purity) at moderate cost, whereas lactose and TMG are cheaper but less reliable for industrial-scale processes .

Preparation Methods

Traditional Synthesis Routes

Pentaacetylgalactose and Isopropylthiol Method

The earliest IPTG synthesis method involved β-D-galactose pentaacetate reacting with isopropylthiol in the presence of boron trifluoride (BF₃) as a Lewis acid catalyst . This method faced two critical limitations:

  • Toxicity and Odor : Isopropylthiol’s pungent smell and high toxicity necessitated specialized handling, making large-scale production hazardous .

  • Isomer Impurities : The reaction produced a β/α anomeric mixture, requiring laborious chromatography to isolate the desired β-form . Typical yields ranged from 40–60%, with final purity rarely exceeding 85% .

Modern Improved Methods

Ethyl Xanthate Substitution

A breakthrough came with replacing isopropylthiol with potassium ethyl xanthate, eliminating odor and toxicity concerns .

Reaction Mechanism

  • Step 1 : β-D-galactose pentaacetate dissolves in methylene chloride or chloroform, followed by addition of BF₃·Et₂O and potassium ethyl xanthate. The Lewis acid facilitates thioglycoside bond formation, yielding tetraacetylgalactose ethyl xanthate .

  • Step 2 : The intermediate reacts with 2-bromopropane in methanol/ethanol under sodium carbonate, producing isopropyl-β-D-thiotetraacetylgalactoside .

  • Step 3 : Alkaline hydrolysis (pH 10) with sodium methoxide removes acetyl groups, yielding IPTG with 98% purity .

Table 1 : Reaction Conditions for Ethyl Xanthate Method

StepReagentsSolventTemperatureTimeYield
1BF₃·Et₂O, K ethyl xanthateCH₂Cl₂20–25°C4–6 h85%
22-bromopropane, Na₂CO₃Methanol60°C6 h90%
3NaOMe (pH 10)Methanol20°C12–24 h98%

Data compiled from

Thiourea-Mediated Synthesis

Patent CN103087121A introduced thiourea as a safer nucleophile, avoiding xanthate-related byproducts .

Key Steps

  • Substitution : β-D-galactose pentaacetate reacts with thiourea in acetonitrile, forming S-tetraacetylgalactose isothiouronium fluoride .

  • Isopropylation : Treatment with 2-bromopropane in acetone yields the acetyl-protected IPTG precursor.

  • Deprotection : Methanolysis under sodium methoxide (pH 9–11) provides IPTG with 95% purity and <1% α-anomer .

Advantages :

  • No malodorous intermediates.

  • Reduced isomer formation due to stereospecific thiourea attack .

Industrial-Scale Production

Catalyst Optimization

Recent patents emphasize zinc chloride (ZnCl₂) as a milder Lewis acid alternative to BF₃, enhancing reaction controllability at 50–80°C . This substitution reduces side reactions and improves yields to 92% in Step 1 .

Solvent Systems

  • Step 1 : 1,2-Dichloroethane replaces CH₂Cl₂ for higher boiling points (83°C vs. 40°C), enabling faster reaction kinetics .

  • Step 2 : Ethanol is preferred over methanol for reduced environmental toxicity and easier recycling .

Crystallization Protocols

Final IPTG purification uses methanol/acetone recrystallization, achieving >99% HPLC purity . Large-scale batches (10 kg+) employ gradient cooling (4°C to −20°C) to maximize crystal yield .

Analytical Characterization

Quality Control Metrics

  • Purity : Assessed via HPLC with C18 columns (90:10 water/acetonitrile mobile phase) . Commercial IPTG meets >99% purity standards .

  • Anomeric Configuration : Confirmed by ¹H-NMR (J₁,₂ = 7–8 Hz for β-anomer) .

  • Residual Solvents : Gas chromatography ensures acetone/methanol levels <0.1% .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol
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InChI

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPHPUYQFMNQIOC-NXRLNHOXSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)CO)O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O5S
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DSSTOX Substance ID

DTXSID6041052
Record name Isopropyl beta-D-1-thiogalactopyranoside
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Molecular Weight

238.30 g/mol
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Physical Description

White solid with an odor of sulfur; [Promega MSDS]
Record name Isopropyl beta-D-thiogalactopyranoside
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CAS No.

367-93-1
Record name Isopropyl β-D-thiogalactopyranoside
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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